molecular formula C12H9N3O2S B2807349 N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 952827-51-9

N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2807349
CAS RN: 952827-51-9
M. Wt: 259.28
InChI Key: BZAYHFGTMVBIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have wide applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide” was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide” include coupling reactions and treatment with various reagents . For example, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide” can be inferred from related thiazole compounds. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial propertiesN-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide derivatives may act as potential antimicrobial agents, inhibiting the growth of bacteria, fungi, and other microorganisms . Further research could explore their efficacy against specific pathogens.

Antifungal Potential

Thiazoles, including our compound of interest, have demonstrated antifungal activity. Researchers have synthesized related derivatives and screened them for their effectiveness against fungal strains such as Candida albicans . Investigating their mode of action and specificity could lead to novel antifungal therapies.

Antiviral Properties

While specific studies on this compound are limited, thiazoles in general exhibit antiviral potential. Researchers have explored their use against various viruses, including HIV. Investigating the antiviral activity of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide could yield valuable insights .

Neuroprotective Effects

Thiazoles have been investigated for their neuroprotective properties. Given the compound’s structural features, it may interact with neural pathways or receptors. Research into its impact on neurodegenerative diseases (such as Alzheimer’s) or neuronal health is warranted .

Anticancer Applications

Thiazoles play a role in anticancer drug development. While specific studies on our compound are scarce, related thiazole derivatives have shown promise as antineoplastic agents. Investigating their cytotoxic effects and potential mechanisms could be fruitful .

O-GlcNAcase Inhibition for Tauopathies

Recent research has explored thiazole-based compounds as inhibitors of O-GlcNAcase, an enzyme implicated in tauopathies (e.g., Alzheimer’s disease). Although not directly studied for our compound, this avenue could be worth exploring .

Mechanism of Action

Target of Action

The primary target of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the post-translational modification of proteins, specifically in the removal of O-GlcNAc from serine and threonine residues . This process is critical in cellular functions such as signal transduction, protein degradation, and gene expression .

Mode of Action

In the case of OGA, inhibition prevents the removal of O-GlcNAc from proteins, which can influence various cellular processes .

Biochemical Pathways

The inhibition of OGA affects the O-GlcNAcylation pathway. O-GlcNAcylation is a dynamic post-translational modification involved in various cellular processes, including signal transduction, protein degradation, and gene expression . By inhibiting OGA, the compound increases the O-GlcNAcylation of proteins, which can have downstream effects on these processes .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, making it effective in exerting its biological effects .

Result of Action

The inhibition of OGA and the subsequent increase in protein O-GlcNAcylation can have various effects at the molecular and cellular levels. For instance, it has been linked to the treatment of Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other diseases/disorders involving tau-mediated neurodegeneration . The compound’s action could potentially limit tau hyperphosphorylation and aggregation into pathological tau, which are key features of these disorders .

Future Directions

Thiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide”, continue to be an area of interest due to their wide range of biological activities. Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . Additionally, further in vitro and in vivo studies, as well as clinical trials, are needed to fully understand the therapeutic potential of these compounds.

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-4-10(15-17-7)12(16)14-8-2-3-11-9(5-8)13-6-18-11/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAYHFGTMVBIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.